molecular formula C18H20N2O4S B3700611 Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate

Cat. No.: B3700611
M. Wt: 360.4 g/mol
InChI Key: JTRSIWQNQVNCOI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate is a specialized chemical building block designed for pharmaceutical and medicinal chemistry research. Its molecular structure, incorporating a benzoate ester linked to a dimethoxyphenyl thiourea group, makes it a versatile scaffold for constructing diverse heterocyclic systems and bio-active molecules . The compound serves as a key precursor in the synthesis of nitrogen- and sulfur-containing heterocycles, such as 1,3,4-thiadiazoles, which are privileged structures in drug discovery due to their wide range of biological activities . Researchers can utilize this reagent to develop novel compounds for probing biological mechanisms and screening against various disease targets. The presence of the carbamothioyl group offers a reactive handle for further chemical elaboration, enabling the creation of libraries for high-throughput screening in the pursuit of new therapeutic agents. This product is intended for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

ethyl 4-[(2,4-dimethoxyphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-24-17(21)12-5-7-13(8-6-12)19-18(25)20-15-10-9-14(22-2)11-16(15)23-3/h5-11H,4H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRSIWQNQVNCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,4-dimethoxyphenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate is being investigated for its potential therapeutic properties, particularly as an antibacterial and anticancer agent . Its ability to interact with biological targets can lead to the development of novel drugs.

  • Case Study : Research has shown that compounds with similar structures exhibit significant inhibition against various cancer cell lines, suggesting that this compound may also possess similar bioactivity.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and binding affinities. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are employed to assess these interactions.

  • Application : It can serve as a ligand in assays designed to identify potential enzyme inhibitors, which is crucial for drug discovery processes.

Material Science

Due to its unique structural properties, this compound is explored in the development of advanced materials such as polymers and coatings.

  • Example : Incorporating this compound into polymer matrices may enhance their mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of the carbamothioyl group allows for the formation of covalent bonds with target proteins, enhancing its potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its 2,4-dimethoxyphenyl-thiourea-benzoate architecture. Below is a comparison with analogs sharing partial structural motifs:

Table 1: Key Structural Features and Molecular Data
Compound Name Molecular Formula Substituents/Functional Groups Notable Properties
Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate C₁₈H₂₀N₂O₅S 2,4-Dimethoxyphenyl, thiourea, ethyl ester Potential antitumor activity; enhanced solubility due to methoxy groups
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate C₁₂H₁₆N₂O₂S Dimethylcarbamothioyl, ethyl ester Antitumor properties; simpler substituents reduce steric hindrance
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate C₁₀H₁₂N₄O₂S Hydrazine-linked thiourea, ethyl ester Reactivity with carbonyl compounds; antitumor applications
Ethyl 4-amino benzoate C₉H₁₁NO₂ Primary amino group, ethyl ester Anesthetic properties; lacks thiourea moiety
2-(2,4-Dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide C₁₆H₁₅Cl₂N₃O₃S Dichlorophenoxy, methoxyphenyl-thiourea Anticancer and antioxidant activity; chlorine enhances electrophilicity

Molecular Interactions and Crystal Packing

  • Hydrogen Bonding: The thiourea NH groups participate in hydrogen bonds, similar to ’s 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, which forms intermolecular O–H⋯S and N–H⋯O bonds .
  • π-π Stacking : The 2,4-dimethoxyphenyl group engages in π-π interactions (distance ~3.8–4.0 Å), akin to ’s benzene ring stacking, but with enhanced electron-donating effects from methoxy substituents .

Biological Activity

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate, a compound featuring both carbamothioyl and benzoate moieties, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 388.48 g/mol
  • CAS Number : 330827-37-7

The structure consists of a benzoate group linked to a carbamothioyl group through an amino linkage. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Enzyme Inhibition

The compound's carbamothioyl group is known for its ability to act as an enzyme inhibitor. Several studies have demonstrated that similar thioamide derivatives can inhibit key metabolic enzymes involved in cancer progression and other diseases. The mechanism typically involves binding to the active site of enzymes, thereby blocking substrate access .

Antibacterial and Antiviral Properties

Compounds with similar structures have shown promising antibacterial and antiviral activities. The incorporation of sulfur in the molecular structure is often linked to enhanced antimicrobial efficacy. For example, mercapto-substituted compounds have been highlighted for their chemopreventive and chemotherapeutic effects against various pathogens . Although specific studies on this compound are scarce, the potential for such activities exists based on its structural characteristics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or bacterial survival.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some thioamide derivatives increase oxidative stress within cells, promoting cell death in cancerous or infected cells.

Case Studies and Research Findings

  • Antitumor Research : A study on phenoxazine derivatives demonstrated their ability to inhibit KB cell proliferation in a dose-dependent manner, suggesting that structurally related compounds may have similar effects .
  • Enzyme Studies : Research on enzyme inhibition by thioamide derivatives indicated significant reductions in enzyme activity linked to cancer metabolism .
  • Antimicrobial Activity : Investigations into mercapto-substituted compounds revealed their effectiveness against various bacterial strains, indicating a potential pathway for developing new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation
Enzyme InhibitionInhibition of key metabolic enzymes
AntibacterialEffective against various bacterial strains
AntiviralPotential activity against viral pathogens

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate, and how can purity be validated?

  • Methodology : A two-step synthesis is typical:

React ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form the carbamothioyl intermediate.

Introduce the 2,4-dimethoxyphenyl group via nucleophilic substitution.

  • Characterization : Validate purity using thin-layer chromatography (TLC) and confirm structural integrity via 1^1H/13^13C-NMR, IR spectroscopy, and mass spectrometry. Crystallization in ethanol or acetonitrile can yield single crystals for X-ray diffraction (XRD) validation .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies using:

  • Thermal analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • pH-dependent stability : Monitor degradation via HPLC in buffers (pH 1–13) at 37°C.
  • Light sensitivity : Expose to UV-Vis light and track changes via UV spectroscopy .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., tyrosine kinases or hydrolases) due to the carbamothioyl group’s potential as a ligand. Use fluorescence-based assays or colorimetric substrates (e.g., p-nitrophenyl esters). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 2,4-dichloro or 3,5-dimethyl substitutions) to evaluate electronic effects.
  • Biological profiling : Compare IC50_{50} values across analogs in enzyme inhibition and cytotoxicity assays.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins like EGFR or HDACs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays).
  • Metabolic stability : Test compound stability in liver microsomes to identify confounding metabolites.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

Q. How can the supramolecular assembly of this compound be analyzed to inform materials science applications?

  • Methodology :

  • XRD analysis : Resolve crystal packing motifs (e.g., hydrogen bonds between carbamothioyl NH and methoxy O atoms).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between benzoyl groups, C–H···O contacts).
  • Energy frameworks : Use CrystalExplorer to calculate interaction energies and visualize stabilizing forces .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
  • MD simulations : Run 100-ns simulations in GROMACS to assess membrane penetration and stability in lipid bilayers.
  • Free energy perturbation : Calculate relative binding free energies for analogs to optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate
Reactant of Route 2
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Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.